molecular formula C19H30N4O3 B2374498 Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate CAS No. 1197767-49-9

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2374498
CAS No.: 1197767-49-9
M. Wt: 362.474
InChI Key: VVZQFVXCLUFWGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a benzylurea side chain. The Boc group stabilizes the piperazine ring during synthetic modifications, while the benzylurea moiety contributes to hydrogen-bonding interactions, influencing pharmacological activity and solubility. This compound serves as an intermediate in drug discovery, particularly for anticancer agents and enzyme inhibitors, due to its modular structure that allows functional group diversification .

Properties

IUPAC Name

tert-butyl 4-[2-(benzylcarbamoylamino)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)23-13-11-22(12-14-23)10-9-20-17(24)21-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQFVXCLUFWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

Several strategic approaches can be employed for the synthesis of tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate:

  • Sequential N-alkylation of mono-protected piperazine followed by urea formation
  • Introduction of the pre-formed 2-(3-benzylureido)ethyl unit to N-Boc-piperazine
  • Urea formation as the final synthetic step from a tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate precursor

Key Building Blocks

The synthesis typically employs the following key starting materials and reagents:

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
  • 2-bromoethylamine or 2-chloroethylamine derivatives
  • Benzyl isocyanate or alternative benzylureido precursors
  • Various coupling reagents and bases

Synthetic Route via N-Alkylation and Urea Formation

Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

The initial step involves selective N-alkylation of mono-protected piperazine with a suitable 2-haloethyl derivative. This approach is supported by various synthetic methodologies observed in the literature for similar compounds.

Method A: Direct Alkylation

In this approach, tert-butyl piperazine-1-carboxylate is alkylated with an appropriately protected 2-bromoethylamine or 2-chloroethylamine:

  • tert-butyl piperazine-1-carboxylate (1.0 equiv.) is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile
  • An appropriate base (potassium carbonate, 2.0-3.0 equiv.) is added
  • The 2-haloethylamine derivative (1.0-1.2 equiv.) is introduced, and the reaction mixture is heated at 60-80°C for 12-24 hours
  • Following workup and purification, the intermediate tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is obtained with protecting groups on the terminal amine
Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
2-Bromoethylamine hydrobromide K₂CO₃ DMF 80 16 73
N-Boc-2-chloroethylamine K₂CO₃ Acetonitrile 70 24 68
N-Cbz-2-bromoethylamine Na₂CO₃ DMF 60 18 75

Method B: Reductive Amination

An alternative approach involves reductive amination using appropriate aldehydes:

  • tert-butyl piperazine-1-carboxylate (1.0 equiv.) is combined with a suitable 2-aminoacetaldehyde derivative (1.1 equiv.) in dichloromethane
  • The reaction mixture is stirred with a reducing agent such as sodium triacetoxyborohydride (1.5 equiv.)
  • Acetic acid (0.1-0.3 equiv.) is added as a catalyst
  • The reaction proceeds at room temperature for 12-16 hours

This method is particularly valuable when the 2-aminoethyl unit carries sensitive functional groups.

Urea Formation Strategies

Direct Method Using Benzyl Isocyanate

The most straightforward approach to introduce the benzylureido group involves the reaction of the amino intermediate with benzyl isocyanate:

  • The protected tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 equiv.) is dissolved in dichloromethane or tetrahydrofuran
  • Benzyl isocyanate (1.1-1.2 equiv.) is added dropwise at 0°C
  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours
  • Following deprotection of any protecting groups on the ethylamine segment (if necessary), the desired product is obtained

This method typically provides high yields (85-95%) and proceeds under mild conditions.

Phenyl Carbamate Method

An alternative approach utilizes phenyl carbamates as isocyanate equivalents:

  • Benzylamine is converted to phenyl N-benzylcarbamate using phenyl chloroformate
  • The resulting carbamate is reacted with tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in dimethyl sulfoxide (DMSO) at room temperature
  • The reaction proceeds efficiently without additional base, generating phenol as the only byproduct

As described in the literature: "The procedure represents an improvement on existing methods for the synthesis of ureas. It avoids the use of phosgene or thiophosgene, the preparation of reagents and harsh conditions. The only by-product is phenol, which is easily removed by a 1N NaOH wash."

Method Reagent Solvent Temperature (°C) Time (h) Yield (%)
Direct Benzyl isocyanate DCM 0-25 2-4 85-95
Phenyl carbamate Phenyl N-benzylcarbamate DMSO 25 0.5-1 85-90
Carbonyldiimidazole Benzylamine/CDI THF 25 10-12 75-85
One-Pot Procedures Using CO₂

Recent developments include a one-pot sequential synthesis of isocyanates and urea derivatives using CO₂ as a carbonyl source:

  • The process combines nucleophilic substitutions and a Staudinger–aza-Wittig reaction
  • Polymer-bound diphenylphosphine is utilized under CO₂ pressure (14 bar)
  • The reaction is performed as a one-pot two-step process, optimized under microwave irradiation
  • This method is particularly valuable for scale-up operations

Alternative Synthetic Routes

Route via N-alkylation of Preformed Urea Derivatives

An alternative approach involves the preparation of a 2-(3-benzylureido)ethyl halide derivative, followed by alkylation of tert-butyl piperazine-1-carboxylate:

  • 2-bromoethylamine or 2-chloroethylamine is reacted with benzyl isocyanate to form the corresponding urea
  • The resulting halide is then used to alkylate tert-butyl piperazine-1-carboxylate using potassium carbonate in DMF
  • This method can be advantageous when direct urea formation is challenging due to compatibility issues with other functional groups

Aziridine Ring-Opening Approach

A novel approach inspired by indinavir synthesis utilizes aziridine ring-opening:

  • Regioselective C-3 ring opening of (S)-tert-butyl-N-p-tosylaziridine-carboxamide by appropriate amines
  • N,N'-bisalkylation with suitable reagents such as diphenyl vinyl sulfonium triflate
  • N-detosylation to yield the piperazine core structure
  • Introduction of the benzylureido group using standard methods

While this approach offers stereocontrol, it requires more synthetic steps.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency and yield of both the alkylation and urea formation steps:

Solvent Alkylation Yield (%) Urea Formation Yield (%) Overall Process Efficiency
DMF 75-85 80-90 Good, but removal challenging
Acetonitrile 70-80 75-85 Good, easier workup
DCM 65-75 85-95 Excellent for urea formation
DMSO 70-80 85-95 Excellent for phenyl carbamate method
Toluene 60-70 60-70 Moderate, higher temperatures needed
THF 65-75 75-85 Good general solvent

For the direct urea formation, dichloromethane typically provides the highest yields and cleanest reactions, while DMSO is particularly effective for the phenyl carbamate method.

Temperature Considerations

Temperature control is crucial for selective reactions:

  • N-alkylation reactions generally require elevated temperatures (60-80°C) for efficient conversion
  • Urea formation with benzyl isocyanate proceeds efficiently at lower temperatures (0-25°C), minimizing side reactions
  • The phenyl carbamate method functions well at room temperature, offering operational simplicity

Catalyst and Base Selection

The choice of base for the alkylation step significantly affects reaction efficiency:

Base Equivalents Alkylation Efficiency Side Reactions Overall Assessment
K₂CO₃ 2.0-3.0 Good Minimal Widely preferred
Na₂CO₃ 2.0-3.0 Moderate Minimal Acceptable alternative
Et₃N 1.5-2.0 Variable More common Better for small scale
DIPEA 1.5-2.0 Good Minimal Excellent for sensitive substrates
NaH 1.1-1.5 Excellent More common Requires strict anhydrous conditions

For urea formation, the direct method using isocyanates typically requires no additional catalyst, while the reductive amination approach benefits from weak acid catalysis (acetic acid).

Purification and Analytical Characterization

Purification Strategies

Effective purification of this compound typically involves:

  • For crude reaction mixtures from direct isocyanate methods:

    • Initial aqueous workup to remove inorganic salts
    • Column chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol
  • For phenyl carbamate methods:

    • Extraction with organic solvent
    • Washing with 1N NaOH to remove phenol byproduct
    • Column chromatography or crystallization

Analytical Data

While specific analytical data for this compound is limited in the provided search results, expected characterization data would include:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for tert-butyl (δ ~1.4-1.5 ppm, 9H), piperazine ring protons (δ ~2.4-3.5 ppm, 8H), ethyl linker (δ ~2.5-3.5 ppm, 4H), benzyl CH₂ (δ ~4.3-4.4 ppm, 2H), and aromatic protons (δ ~7.2-7.4 ppm, 5H)

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for carbonyl carbons (~154-158 ppm), aromatic carbons (~127-139 ppm), tert-butyl quaternary carbon (~79-80 ppm), tert-butyl methyl carbons (~28 ppm), and aliphatic carbons (~40-57 ppm)

  • MS (ESI⁺): Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight plus 1, and possible fragment ions

Comparative Analysis of Synthetic Methods

Efficiency Comparison

The following table provides a comprehensive comparison of the major synthetic approaches:

Synthetic Method Number of Steps Overall Yield (%) Scalability Reagent Availability Operational Simplicity
Direct alkylation + benzyl isocyanate 2-3 60-75 Good Excellent High
Phenyl carbamate approach 3-4 55-70 Excellent Good Moderate
One-pot CO₂ method 2 50-65 Moderate Moderate Moderate
Aziridine ring-opening 4-5 40-55 Limited Limited Low
Preformed urea alkylation 3 50-65 Good Good Moderate

Process Considerations

For industrial or large-scale synthesis, several factors warrant consideration:

  • The direct alkylation followed by isocyanate addition offers the best balance of simplicity and efficiency
  • The phenyl carbamate method avoids hazardous isocyanates and is well-suited for scale-up
  • The one-pot CO₂ method provides environmental advantages but requires specialized equipment
  • Chromatographic purification is typically required for all methods, though the phenyl carbamate approach may offer advantages in crystallization potential

Challenges and Troubleshooting

Common Synthetic Challenges

Several challenges may arise during the synthesis:

  • Dialkylation of piperazine : Controlling the stoichiometry and reaction conditions to prevent over-alkylation at both nitrogen atoms

  • Urea formation side reactions : Potential formation of biuret derivatives when excess isocyanate is used, particularly at elevated temperatures

  • Purification difficulties : The polar nature of the product can make chromatographic separation challenging

Troubleshooting Strategies

Problem Cause Solution
Low N-alkylation yield Competing O-alkylation Use polar aprotic solvents; control temperature
Poor urea formation Degradation of isocyanate Use fresh reagents; maintain anhydrous conditions
Difficult purification Product polarity Optimize chromatography gradients; consider crystallization
Side product formation Excess reagents Carefully control stoichiometry; monitor reaction progress
Incomplete reactions Reagent quality Use analytical techniques to ensure reaction completion

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylureido moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The piperazine ring may also interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Benzylurea vs. Bromoindole : The benzylurea group (present in the target compound) offers hydrogen-bonding interactions, while bromoindole (Compound 25) enhances hydrophobic interactions and electron-withdrawing effects, influencing receptor binding .
  • Isoindolinone Derivatives: Compound 11 demonstrates superior antitumor activity due to the isoindolinone core, which intercalates with DNA or inhibits topoisomerases .
  • Heterocyclic Modifications : Imidazothiazole (Compound in ) and thiadiazole (Compound C11 in ) derivatives exhibit enhanced metabolic stability and target selectivity compared to benzylurea analogs.

Pharmacological and Physicochemical Properties

Property Target Compound Similar Compounds
Solubility Moderate (due to urea hydrophilicity) Lower in bromoindole derivatives (lipophilic Br)
Synthetic Yield ~77% (estimated from analogs) 47–98% (varies with substituent complexity)
Biological Activity Antitumor (predicted) Confirmed IC₅₀ values: 5.89 μM (HepG2) for isoindolinone analog
Metabolic Stability Moderate (urea prone to hydrolysis) Higher in halogenated derivatives (e.g., bromophenoxy in )

Biological Activity

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivative class. Its unique structure, featuring a tert-butyl group, a piperazine ring, and a benzylureido moiety, contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Tert-butyl Group A branched alkyl group that enhances lipophilicity.
Benzylureido Moiety Contributes to interaction with biological targets.

This compound exhibits its biological activities primarily through interactions with various biological macromolecules, including enzymes and receptors. The piperazine ring is known for its ability to form hydrogen bonds and hydrophobic interactions, which facilitate binding to target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.
  • Antifungal Activity : Inhibitory effects on fungal growth have been observed.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Antidepressant Effects : Its interaction with neurotransmitter systems may provide therapeutic benefits in mood disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

  • Synthesis Methods :
    • The compound is typically synthesized through the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with benzyl isocyanate in an organic solvent like dichloromethane under reflux conditions .
  • Biological Evaluations :
    • In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • Anticancer assays indicated that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Case Studies :
    • A recent study highlighted its use in developing new antidepressants, demonstrating improved binding affinity for serotonin receptors compared to traditional compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate, and what key reaction conditions must be controlled to optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Introduction of the Boc group : Reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

Functionalization : Coupling the Boc-protected piperazine with a benzylurea moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Critical Conditions :
  • Temperature : Maintain ≤ 0°C during Boc protection to prevent side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of the piperazine ring and benzylureido substituents (e.g., δ ~3.5 ppm for piperazine protons, δ ~7.3 ppm for aromatic signals) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434.2) .

Q. What are the typical protective group strategies employed during the synthesis of such piperazine derivatives?

  • Methodological Answer :

  • Boc Protection : tert-Butyloxycarbonyl (Boc) is widely used due to its stability under basic/neutral conditions and ease of removal with TFA or HCl .
  • Alternative Strategies :
  • Fmoc Protection : For orthogonal deprotection in peptide-like syntheses .
  • Benzyl Groups : For temporary protection of amines, removable via hydrogenolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or biological activities of this compound across different studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting syntheses under standardized conditions (e.g., solvent, catalyst loading). For example, reports 79% yield using THF/H₂O vs. 60% with ethyl acetate/HCl, suggesting solvent-dependent reactivity .
  • Biological Assay Validation : Use isogenic cell lines and consistent assay protocols (e.g., fixed incubation times, ATP-based viability assays) to minimize variability .

Q. What strategies are employed to enhance the solubility or bioavailability of this piperazine derivative for in vivo studies?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce polar groups (e.g., hydroxyls, carboxylates) on the benzyl moiety to improve aqueous solubility .
  • Prodrug Design : Conjugate with cleavable esters (e.g., tert-butyl esters hydrolyzed in vivo) .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How does the stereochemistry of substituents on the piperazine ring influence the compound's pharmacological activity?

  • Methodological Answer :

  • Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries .
  • Activity Correlation : Test enantiomers in receptor-binding assays (e.g., IC₅₀ differences >10-fold observed in fluorinated analogs due to steric hindrance) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to potential biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS) to assess binding stability .
  • Validation : Cross-check with experimental SPR (surface plasmon resonance) binding constants .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the contribution of the benzylureido moiety to biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the benzyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) substituents .
  • Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., benzyl → 4-CN substitution increased potency 3-fold in leukemia cell lines) .

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